{1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
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Overview
Description
{1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a compound that features a piperidine ring, a triazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The piperidine ring can be introduced through reductive amination or other suitable methods. The reaction conditions often include the use of copper(I) catalysts and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
{1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Reduced triazole derivatives.
Substitution: Piperidine derivatives with various substituents.
Scientific Research Applications
Chemistry
In chemistry, {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its triazole ring is known for its bioorthogonal properties, making it useful in bioconjugation and labeling studies.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(piperidin-3-yl)methyl]piperazine trihydrochloride
- 1-[(piperidin-3-yl)methyl]imino-1λ6-thiolan-1-one
- 1-[(tert-Butoxycarbonyl)piperidin-3-yl)methyl]-1H-pyrazole-3-carboxylic acid
Uniqueness
What sets {1-[(piperidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol apart from similar compounds is its combination of a piperidine ring and a triazole ring, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(piperidin-3-ylmethyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c14-7-9-6-13(12-11-9)5-8-2-1-3-10-4-8/h6,8,10,14H,1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMFWVRRDKGPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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